5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde
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Overview
Description
5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted benzaldehyde and thiophene derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, it is used in the production of advanced materials and as a building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application .
Comparison with Similar Compounds
- 5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde
- 3-methylbenzothiophene
- 5-methoxy-1-benzothiophene-2-carbaldehyde
Comparison: Compared to similar compounds, 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets .
Properties
Molecular Formula |
C11H10O2S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2S/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-6H,1-2H3 |
InChI Key |
CJWAYNUGMPLIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C=O |
Origin of Product |
United States |
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